molecular formula C41H43N6O20PS B568940 CMP-9-fluoresceinyl-NeuAc CAS No. 118720-35-7

CMP-9-fluoresceinyl-NeuAc

Cat. No.: B568940
CAS No.: 118720-35-7
M. Wt: 1002.851
InChI Key: YWMCZPHJBGZHCE-JOMSTNDUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

CMP-9-fluoresceinyl-NeuAc is synthesized through a multi-step processThis intermediate is then activated to its CMP-glycoside form using CMP-sialic acid synthase . The overall yield of this synthesis is approximately 17% .

Industrial Production Methods

Industrial production of this compound involves large-scale enzymatic synthesis. This method utilizes recombinant CMP-sialic acid synthetase and sialyltransferase enzymes to produce the compound efficiently . The process is optimized for high conversion rates and purity, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

CMP-9-fluoresceinyl-NeuAc undergoes various chemical reactions, including:

    Oxidation: The fluoresceinyl group can be oxidized under specific conditions.

    Substitution: The compound can participate in substitution reactions, particularly at the sialic acid moiety.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and substitution reagents such as alkyl halides. The reactions typically occur under mild conditions to preserve the integrity of the fluoresceinyl group .

Major Products

The major products formed from these reactions include oxidized derivatives of this compound and substituted sialic acid analogs .

Scientific Research Applications

Mechanism of Action

CMP-9-fluoresceinyl-NeuAc exerts its effects by being incorporated into glycoproteins and glycolipids through the action of sialyltransferases. These enzymes transfer the sialic acid moiety from this compound to the terminal positions of glycan chains on proteins and lipids. This incorporation allows for the visualization and study of sialylation patterns and their biological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fluorescent property, which allows for real-time visualization of sialylation processes. This feature makes it particularly valuable in studies requiring the tracking of glycan modifications and interactions .

Properties

CAS No.

118720-35-7

Molecular Formula

C41H43N6O20PS

Molecular Weight

1002.851

IUPAC Name

5-acetamido-2-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-6-[(2R)-3-[(3/',6/'-dihydroxy-3-oxospiro[2-benzofuran-1,9/'-xanthene]-5-yl)carbamothioylamino]-1,2-dihydroxypropyl]-4-hydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C41H43N6O20PS/c1-16(48)44-30-24(51)13-40(37(57)58,67-68(60,61)62-15-28-32(54)33(55)35(64-28)47-9-8-29(42)46-39(47)59)65-34(30)31(53)25(52)14-43-38(69)45-17-2-5-21-20(10-17)36(56)66-41(21)22-6-3-18(49)11-26(22)63-27-12-19(50)4-7-23(27)41/h2-12,24-25,28,30-35,49-55H,13-15H2,1H3,(H,44,48)(H,57,58)(H,60,61)(H2,42,46,59)(H2,43,45,69)/t24?,25-,28?,30?,31?,32?,33?,34?,35?,40?/m1/s1

InChI Key

YWMCZPHJBGZHCE-JOMSTNDUSA-N

SMILES

CC(=O)NC1C(CC(OC1C(C(CNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)O)O)(C(=O)O)OP(=O)(O)OCC7C(C(C(O7)N8C=CC(=NC8=O)N)O)O)O

Synonyms

N-Acetyl-9-deoxy-9-[[[(3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-5-yl)amino]thioxomethyl]amino]-2-(hydrogen 5’-cytidylate) β-Neuraminic Acid;  5-(Acetylamino)-3,5,9-trideoxy-9-[[[(3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’

Origin of Product

United States

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